molecular formula C6H5F5O2 B1587046 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate CAS No. 96250-37-2

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

Cat. No. B1587046
CAS RN: 96250-37-2
M. Wt: 204.09 g/mol
InChI Key: OOPSTBSKXWPLKJ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a chemical compound with the molecular formula C6H5F5O2 . It is used in the synthesis of low refractive index polymers, which are transparent and have low surface tension . These polymers are often used as cladding layers in optical waveguides .


Molecular Structure Analysis

The molecular structure of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate consists of a fluorinated propyl group attached to an acrylate group . The average mass of the molecule is 204.095 Da, and the mono-isotopic mass is 204.020966 Da .


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate has a density of 1.3±0.1 g/cm3, a boiling point of 134.0±35.0 °C at 760 mmHg, and a vapor pressure of 8.2±0.2 mmHg at 25°C . It has a flash point of 34.7±20.8 °C and an index of refraction of 1.350 . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Battery Technology

  • Safe Electrolytes for Lithium-Ion Batteries: A study by Liu et al. (2016) introduced a new mixture involving a variant of tetrafluoropropyl ether as a safe electrolyte for lithium-ion batteries. This mixture demonstrated higher safety and better wettability to separators and electrodes than conventional electrolytes.

Surface Modification

  • Fluorinated Polymers for Surface Modification: Suzuki et al. (2008) explored the adsorption of fluorinated polymers, including poly(2,2,3,3-tetrafluoropropyl acrylate), onto poly(tetrafluoroethylene) (PTFE) substrates. This method modifies the surface properties of chemically inert PTFE, creating surfaces with switchable hydrophobic-hydrophilic properties (Suzuki et al., 2008).

Polymer Synthesis

  • Preparation of Tetrafluoropropyl Acrylate: Wang Yue-chuan (2004) described the preparation process of tetrafluoropropyl acrylate (TFPA) by esterification, optimizing factors like polymerization retarder and reaction duration for improved yield (Wang Yue-chuan, 2004).

Repellent Properties

  • Vinylidene Fluoride-Containing Polyacrylates: A study by Huang et al. (2007) focused on synthesizing fluorinated polyacrylates with vinylidene fluoride (VDF) side groups. These polymers exhibited similar water and oil repellency to those with long perfluorooctyl groups, suggesting their potential as alternative repellent agents.

Lithium-Sulfur Batteries

  • Fluorinated Electrolyte in Lithium-Sulfur Batteries: Azimi et al. (2013) investigated the use of a fluorinated compound, including tetrafluoropropyl ether, as an electrolyte solvent in lithium-sulfur batteries. This led to improved capacity retention and suppressed the shuttling effect (Azimi et al., 2013).

Biodegradation Studies

  • Fluoroacrylate Polymer Biodegradation: Russell et al. (2008) studied the biodegradation potential of a fluoroacrylate polymer in aerobic soils, providing insights into its environmental impact and degradation process (Russell et al., 2008).

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSTBSKXWPLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96250-38-3
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96250-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60242181
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

CAS RN

96250-37-2
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96250-37-2
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Essers, T Ernet, G Haufe - Journal of fluorine chemistry, 2003 - Elsevier
α-Fluoro-α,β-unsaturated carbonyl compounds, compared with the corresponding non-fluorinated parent compounds, are less reactive in Diels–Alder reactions with normal 1,3-dienes. …
Number of citations: 33 www.sciencedirect.com
TI Baskakova, TA Krendeleva, MB Smelovskaya… - Fibre Chemistry, 1990 - Springer
Conclusions Some features of the gas-chromatographic analysis of residual monomers in polyfluoroacrylates have been studied. Procedures have been developed for the quantitative …
Number of citations: 2 link.springer.com
IY Panteleeva, EY Nikolaev… - … Chemistry of the …, 1989 - Consultants Bureau Enterprises
Number of citations: 2
ММ Джонс, СА Булгакова - … Нижегородского университета им …, 2011 - cyberleninka.ru
Изучено влияние 2,2,3,3-тетрафторпропил-2-фтор-акрилата в качестве сомономера в фотополимеризующейся системе 2-этилгексилакрилат-акриловая кислота на электро-…
Number of citations: 2 cyberleninka.ru

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